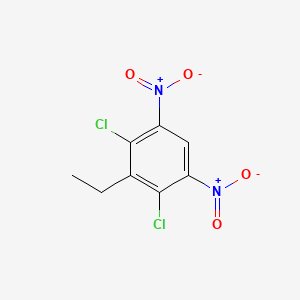

2,4-Dichloro-3-ethyl-1,5-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-ethyl-1,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O4/c1-2-4-7(9)5(11(13)14)3-6(8(4)10)12(15)16/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGJAJVTLIMTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 3 Ethyl 1,5 Dinitrobenzene

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of highly substituted benzene (B151609) derivatives. The order of substituent introduction and the choice of reaction type are critical decisions that dictate the final arrangement of functional groups on the aromatic core.

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. In the context of synthesizing 2,4-dichloro-3-ethyl-1,5-dinitrobenzene, a logical approach involves the dinitration of a pre-functionalized precursor, such as 2,4-dichloro-3-ethylbenzene.

The synthesis would likely commence with a suitable starting material, which is then elaborated to install the chloro and ethyl groups in the desired 1, 2, and 4 positions relative to each other. The final and key step in this strategy is the regioselective introduction of two nitro groups via nitration.

The nitration of an aromatic ring is a classic EAS reaction, typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

In the proposed precursor, 2,4-dichloro-3-ethylbenzene, the existing substituents would direct the incoming nitronium ions.

Ethyl Group (at C3): As an alkyl group, it is an activating, ortho-, para-director. It would direct incoming electrophiles to positions 2, 4, and 6.

Chloro Groups (at C2 and C4): As halogens, they are deactivating yet ortho-, para-directors. The C2-chloro group directs to positions 1 and 3, while the C4-chloro group directs to positions 3 and 5.

Considering the combined directing effects, the positions most favorable for electrophilic attack are C1 and C5. The ethyl group strongly favors position 1 (para to its ortho position) and position 5 (ortho), while the C4-chloro group also directs to position 5 (ortho). The C2-chloro group directs to position 1 (para). Therefore, the dinitration of 2,4-dichloro-3-ethylbenzene is expected to yield the desired this compound isomer with high regioselectivity. The deactivating nature of the chloro groups and the steric hindrance from the existing substituents would necessitate forcing reaction conditions, such as elevated temperatures.

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for the synthesis of highly substituted aromatics, particularly those bearing strong electron-withdrawing groups like nitro groups. wikipedia.org The SNAr mechanism involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org

While direct synthesis of the target compound via SNAr is less straightforward, the principle can be applied to elaborate on related structures. For instance, a compound like 1,2,4,5-tetrachloro-3-ethylbenzene could theoretically undergo selective substitution of the C1 and C5 chlorine atoms by a nitro group (using a nucleophilic nitrating agent). However, electrophilic nitration is generally a more common and efficient method for introducing nitro groups.

A more illustrative example of SNAr in this class of compounds is the reaction of 1,5-dichloro-2,4-dinitrobenzene with nucleophiles like ammonia. orgsyn.org In this reaction, the two nitro groups strongly activate the ring, enabling the displacement of one of the chloro groups by the amino group. This demonstrates the feasibility of nucleophilic displacement on a dichlorodinitrobenzene core. The rate of SNAr reactions is dependent on the leaving group's ability to depart and the stability of the Meisenheimer intermediate. researchgate.net The presence of multiple electron-withdrawing nitro groups significantly lowers the energy barrier for this type of transformation. libretexts.org

Catalytic Approaches in this compound Synthesis

The primary synthetic step amenable to catalysis is the dinitration of the aromatic precursor. Traditionally, this reaction uses a stoichiometric amount of sulfuric acid as a catalyst to generate the nitronium ion. While effective, this process generates large quantities of acidic waste.

Modern synthetic chemistry has focused on developing more environmentally benign and reusable catalytic systems. Solid acid catalysts have emerged as a promising alternative for aromatic nitration. These materials, such as sulfated zirconia or sulfated silica (B1680970) (SO₄/SiO₂), offer several advantages including ease of separation from the reaction mixture, potential for regeneration and reuse, and often, enhanced selectivity. koreascience.krresearchgate.net

For the dinitration of a deactivated substrate like 2,4-dichloro-3-ethylbenzene, a strong solid acid catalyst would be required. The mechanism involves the generation of the nitronium ion on the catalyst surface. The reaction parameters, including temperature, solvent, and the nature of the catalyst (e.g., acid site density and strength), would need to be carefully optimized to achieve high conversion and selectivity. researchgate.net Research on the nitration of benzene and nitrobenzene (B124822) has shown that catalysts like SO₄/SiO₂ can yield excellent results, suggesting their potential applicability for more complex substrates. koreascience.kr

Table 1: Comparison of Catalytic Systems for Aromatic Nitration

| Catalytic System | Substrate Example | Reported Efficacy | Advantages | Reagent Type |

|---|---|---|---|---|

| Conventional (H₂SO₄) | Nitration of Benzene | High | Difficult separation, acid waste | Stoichiometric |

| Solid Acid (SO₄/SiO₂) | Nitration of Benzene | 63.38% Yield (Optimized) koreascience.krresearchgate.net | Easy separation, reusable | Catalytic |

| Microchannel Reactor | Nitration of Nitrobenzene | 85.5% Yield (m-dinitrobenzene) sues.edu.cn | Enhanced safety and control | Catalytic (H₂SO₄) |

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. For the proposed key dinitration step, several parameters must be carefully controlled.

Temperature: Aromatic nitrations are highly exothermic. Insufficient cooling can lead to runaway reactions and the formation of undesired byproducts, including oxidized species and other nitro-isomers. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. For a deactivated substrate, a higher reaction temperature (e.g., >80°C) is typically required to drive the reaction to completion. sues.edu.cn

Reagent Ratio: The molar ratio of nitric acid to the aromatic substrate and the concentration of sulfuric acid are critical. An excess of nitric acid is often used to ensure complete dinitration. The concentration of sulfuric acid affects the concentration of the active nitronium ion; fuming sulfuric acid (oleum) may be required for very deactivated rings. sues.edu.cn

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion. The progress of the reaction can be monitored using techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

Mixing: Efficient mixing is essential to ensure homogeneity and facilitate heat transfer, which is particularly important for exothermic nitration reactions.

The use of microchannel reactors offers a modern approach to optimize reaction conditions. These reactors provide superior heat and mass transfer, allowing for precise temperature control and reducing the risks associated with highly exothermic reactions. sues.edu.cn The short residence times and high surface-area-to-volume ratio can lead to higher yields and purities compared to conventional batch processes. google.com

Table 2: Key Parameters for Optimization of Aromatic Nitration

| Parameter | Effect on Nitration | Example Optimal Value (Analogous Reaction) |

|---|---|---|

| Concentration of H₂SO₄ | Increases nitronium ion formation | 92% found optimal for nitrobenzene nitration sues.edu.cn |

| Molar Ratio (HNO₃:Substrate) | Ensures complete reaction | 1.15:1 found optimal for nitrobenzene nitration sues.edu.cn |

| Reaction Temperature | Affects reaction rate and side products | 85°C found optimal for nitrobenzene nitration in a microreactor sues.edu.cn |

| Residence Time (Flow Reactor) | Determines extent of conversion | 70 seconds found optimal for nitrobenzene nitration sues.edu.cn |

Theoretical and Computational Investigations of 2,4 Dichloro 3 Ethyl 1,5 Dinitrobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of complex organic molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying molecules like 2,4-dichloro-3-ethyl-1,5-dinitrobenzene.

DFT calculations are instrumental in elucidating the electronic structure of this compound. Key aspects such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be determined. These calculations reveal the influence of the electron-withdrawing nitro groups and the halogen substituents on the aromatic ring. nih.govunpatti.ac.id

Chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of the molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For instance, a small energy gap between the HOMO and LUMO indicates higher reactivity. nih.gov The MEP map visually identifies the electron-rich and electron-poor regions of the molecule, suggesting likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Chemical Reactivity Descriptors for a Representative Dinitrobenzene Derivative

| Descriptor | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -3.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | 5.85 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 6.46 | A global measure of electrophilic character. nih.gov |

Note: The values presented are representative for a dinitrobenzene derivative and are intended for illustrative purposes.

Computational modeling using DFT is crucial for mapping out potential reaction pathways for this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net By calculating the potential energy surface, researchers can identify intermediates, such as Meisenheimer complexes, and the transition states that connect them. researchgate.net

The geometries of reactants, intermediates, transition states, and products are optimized to find the minimum energy structures. researchgate.net The activation energies for different pathways can be calculated, providing insights into the reaction kinetics and mechanism. researchgate.net For example, theoretical studies can determine whether the formation of the intermediate or the departure of the leaving group is the rate-determining step. researchgate.net

The solvent environment can significantly influence chemical reactions. niscpr.res.in Theoretical calculations can incorporate the effects of a solvent through various solvation models, such as the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the study of reaction energetics and mechanisms in different solvent environments. researchgate.net

For instance, solvation models can help explain how different solvents stabilize or destabilize charged intermediates and transition states in SNAr reactions, thereby affecting the reaction rates. niscpr.res.in The inclusion of solvation effects is critical for obtaining theoretical results that are comparable to experimental data. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. For this compound, MD simulations can be used to study intermolecular interactions in the condensed phase. These simulations can reveal how molecules pack in a crystal lattice and the nature of non-covalent interactions, such as halogen bonding and π-π stacking. rsc.org

Furthermore, MD simulations are valuable for conformational analysis, especially concerning the orientation of the ethyl and nitro groups relative to the benzene (B151609) ring. researchgate.net By simulating the molecule's motion over time, researchers can identify the most stable conformations and the energy barriers between them. mdpi.com

Advanced Spectroscopic Property Predictions and Correlations with Mechanistic Insights

Computational methods, particularly DFT, can predict various spectroscopic properties of this compound. chemrxiv.org These predictions include vibrational frequencies (IR and Raman), NMR chemical shifts, and UV-Vis electronic absorption spectra. nih.govnih.gov

By comparing the computationally predicted spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its electronic properties. For example, time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions responsible for the UV-Vis absorption bands, providing insights into the excited states of the molecule. researchgate.net These spectroscopic predictions can also be correlated with mechanistic studies to identify reaction intermediates and products.

Table 2: Predicted Spectroscopic Data for a Representative Dinitrobenzene Derivative

| Spectroscopic Technique | Predicted Data | Information Gained |

|---|---|---|

| FT-IR | Vibrational frequencies for C-N, N-O, and C-Cl stretching modes. | Functional group identification and conformational information. |

| 1H NMR | Chemical shifts for aromatic and ethyl protons. | Electronic environment of protons and structural confirmation. |

| 13C NMR | Chemical shifts for carbon atoms in the aromatic ring and ethyl group. | Carbon skeleton and electronic structure. |

| UV-Vis | Wavelengths of maximum absorption (λmax) and corresponding electronic transitions. | Information on the electronic structure and conjugation. |

Note: The data presented are representative and intended for illustrative purposes.

Advanced Applications of 2,4 Dichloro 3 Ethyl 1,5 Dinitrobenzene in Chemical Synthesis

Utilization as a Synthetic Building Block for Complex Organic Architectures

There is currently no available research detailing the use of 2,4-dichloro-3-ethyl-1,5-dinitrobenzene as a synthetic building block for creating complex organic architectures. While related dichloronitrobenzene compounds serve as intermediates in organic synthesis, the specific reactivity and synthetic utility of the ethyl-substituted derivative remain uncharacterized in accessible literature.

Role in Precursor Chemistry for Polymer Synthesis and Functional Materials

The role of this compound as a precursor for polymer synthesis or the development of functional materials is not documented in available scientific sources. The presence of reactive chloro and nitro groups suggests potential for polymerization reactions; however, no studies have been published to confirm or explore this application.

Development of Derivative Compounds for Specialized Chemical Applications

The development of derivative compounds from this compound for specialized chemical applications has not been reported. The synthesis of derivatives from analogous compounds is common, for instance, 2,4-dichloro-3,5-dinitrobenzotrifluoride is a known reagent in the synthesis of kinesin spindle protein inhibitors. This suggests that if this compound were readily available, it could potentially be used to create novel derivatives with specialized functions.

Future Research Directions in 2,4 Dichloro 3 Ethyl 1,5 Dinitrobenzene Chemistry

Exploration of Novel Catalytic Transformations and Reaction Pathways

Future research should initially focus on establishing reliable synthetic routes to 2,4-Dichloro-3-ethyl-1,5-dinitrobenzene. Building on general methods for the synthesis of nitroaromatic compounds, initial studies would likely involve the nitration of a suitable dichlorinated ethylbenzene (B125841) precursor. nih.gov The regioselectivity of such a reaction would be a key area of investigation.

Once synthesized, the exploration of its reactivity through various catalytic transformations will be crucial. Drawing from research on other polychlorinated nitroaromatics, potential areas of study include:

Selective Reduction of Nitro Groups: Developing catalytic systems for the selective reduction of one or both nitro groups to amino groups would be a primary objective. This would open pathways to novel aniline (B41778) derivatives, which are valuable intermediates in the pharmaceutical and dye industries. rsc.orgontosight.ai Catalysts based on transition metals like palladium, platinum, or nickel, supported on various materials, could be investigated for their efficacy and selectivity under different reaction conditions (e.g., pressure, temperature, solvent). rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two nitro groups and the two chlorine atoms suggests that the benzene (B151609) ring would be highly activated towards nucleophilic attack. researchgate.net Research into the substitution of the chlorine atoms with various nucleophiles (e.g., alkoxides, amines, thiols) could lead to a diverse range of new molecules with potentially interesting properties. The regioselectivity of these substitutions would be a critical aspect to elucidate.

Cross-Coupling Reactions: The presence of chloro-substituents makes the molecule a candidate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the formation of carbon-carbon bonds, allowing for the introduction of a wide array of functional groups and the synthesis of more complex molecular architectures.

Dechlorination Reactions: Catalytic hydrodechlorination would be a significant area of research, not only as a synthetic tool but also from an environmental perspective for potential degradation pathways. rsc.org

A systematic study of these transformations would build a comprehensive reaction pathway map for this compound.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Elucidation

A fundamental aspect of characterizing this new compound will be the use of advanced spectroscopic techniques. Standard methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry will be essential for structural confirmation.

For a deeper understanding of its electronic structure and reactivity, more advanced techniques should be employed:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be invaluable for unambiguous assignment of all proton and carbon signals, which could be complex due to the substitution pattern.

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and conformation. This data would be crucial for validating computational models.

In parallel, computational chemistry will play a vital role in predicting and understanding the compound's properties and reaction mechanisms. ajpchem.org

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the optimized geometry, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies). researchgate.net These calculations can provide insights into the molecule's reactivity and help in the interpretation of experimental data.

Mechanistic Studies: Computational modeling can be used to investigate the reaction mechanisms of the catalytic transformations and nucleophilic substitutions discussed in the previous section. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathways and understand the factors that control selectivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps can visualize the electron density distribution around the molecule, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other reagents. researchgate.net

The synergy between advanced spectroscopic experiments and high-level computational studies will be essential for a thorough mechanistic elucidation of the chemistry of this compound.

Development of Sustainable Synthetic Routes and Targeted Degradation Strategies

In line with modern chemical principles, the development of sustainable synthetic methodologies for this compound will be a key research direction.

Green Nitrating Agents and Catalysts: Future research should explore alternatives to the traditional mixed acid (sulfuric and nitric acid) nitration, which generates significant acidic waste. researchgate.netnumberanalytics.com The use of solid acid catalysts, such as zeolites or sulfated metal oxides, could offer a more environmentally benign approach with easier catalyst separation and recycling. numberanalytics.com Alternative nitrating agents that are less corrosive and toxic should also be investigated. numberanalytics.com

Flow Chemistry: Continuous-flow microreactor systems could offer significant advantages in terms of safety, efficiency, and scalability for the nitration process. acs.org The enhanced heat and mass transfer in microreactors can allow for better control over reaction conditions, potentially leading to higher yields and selectivity while minimizing the formation of hazardous byproducts. acs.org

Given that chlorinated nitroaromatic compounds are often persistent environmental pollutants, the development of targeted degradation strategies will be an important area of research. nih.govresearchgate.net

Biocatalytic Degradation: Investigating the potential for microorganisms or isolated enzymes to degrade this compound could lead to bioremediation strategies. cswab.orgresearchgate.net Bacteria that can metabolize other chlorinated nitroaromatics have been identified, and similar strains could be sought or engineered for this specific compound. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs): Research into AOPs, such as photocatalysis, Fenton-like reactions, or ozonation, could provide effective methods for the complete mineralization of the compound into less harmful substances.

Mechanistic Studies of Degradation: Understanding the degradation pathways, identifying intermediate products, and assessing their toxicity will be crucial for developing safe and effective remediation technologies.

Investigation of its Reactivity in Multiphase and Complex Heterogeneous Systems

Many industrial chemical processes are carried out in multiphase systems. researchgate.net Therefore, understanding the behavior of this compound in such environments will be critical for any potential applications.

Liquid-Liquid Systems: For reactions occurring at the interface of two immiscible liquids, the interfacial area and the partitioning of the reactants and catalysts between the phases will be key parameters to investigate.

Influence of Support Materials: In heterogeneous catalysis, the nature of the catalyst support can have a profound effect on the activity and selectivity of the reaction. Research should explore the use of different support materials (e.g., activated carbon, alumina, silica (B1680970), polymers) and how their properties (e.g., surface area, porosity, surface chemistry) influence the catalytic performance.

Reactions in Complex Matrices: Investigating the reactivity of the compound in more complex, real-world matrices, such as in soil slurries or industrial wastewater models, will be important for developing effective environmental remediation strategies. The presence of other organic and inorganic components could significantly affect the degradation kinetics and pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.